3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid
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Overview
Description
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid involves its interaction with various proteins and enzymes in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has also been found to interact with proteins such as tubulin, which is involved in the formation of microtubules, and cyclin-dependent kinase 2, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has also been found to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. One potential direction is the development of new drugs based on the structure of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. Another potential direction is the study of the mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in more detail, which could lead to a better understanding of its potential applications in the treatment of various diseases. Additionally, the synthesis of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid and related compounds could be optimized to make them more readily available and cost-effective for lab experiments.
Synthesis Methods
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of phenylpropanoic acid with oxalyl chloride to form an acid chloride intermediate. This intermediate is then reacted with oxolane-3-carboxamide in the presence of a base such as triethylamine to yield 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid.
Scientific Research Applications
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been shown to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
properties
IUPAC Name |
3-(oxolane-3-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(10-4-2-1-3-5-10)15-14(18)11-6-7-19-9-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBWTJWCCVRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid |
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